2-Fluoro-5-iodoaniline 2-Fluoro-5-iodoaniline
Brand Name: Vulcanchem
CAS No.: 886362-82-9
VCID: VC2398523
InChI: InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
SMILES: C1=CC(=C(C=C1I)N)F
Molecular Formula: C6H5FIN
Molecular Weight: 237.01 g/mol

2-Fluoro-5-iodoaniline

CAS No.: 886362-82-9

Cat. No.: VC2398523

Molecular Formula: C6H5FIN

Molecular Weight: 237.01 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-iodoaniline - 886362-82-9

Specification

CAS No. 886362-82-9
Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
IUPAC Name 2-fluoro-5-iodoaniline
Standard InChI InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Standard InChI Key XNFXQUHUFXJVSV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)N)F
Canonical SMILES C1=CC(=C(C=C1I)N)F

Introduction

2-Fluoro-5-iodoaniline is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of fluorine and iodine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis Methods

The synthesis of 2-Fluoro-5-iodoaniline typically involves multi-step organic reactions. A common approach includes:

  • Nitration: Aniline is first nitrated to form nitroaniline.

  • Reduction: Nitroaniline is then reduced to form the corresponding aniline.

  • Halogenation: Fluorine and iodine atoms are introduced at specific positions on the benzene ring through halogenation reactions.

Chemical Reactions and Applications

2-Fluoro-5-iodoaniline can undergo various chemical reactions, including:

  • Substitution Reactions: The halogen atoms can be substituted with other functional groups.

  • Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

  • Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Applications

  • Medicinal Chemistry: It is explored for its potential use in drug development due to its unique chemical properties.

  • Materials Science: Used as a building block for the synthesis of specialty materials.

Biological Activity

While specific biological activity data for 2-Fluoro-5-iodoaniline is not detailed in the provided sources, halogenated anilines generally exhibit potential biological activities due to their interactions with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Fluoro-5-iodoanilineC6H5FINFluorine and iodine substitution
5-Fluoro-2-iodoanilineC6H5FINDifferent positional isomer
4-Chloro-2-fluoro-5-iodoanilineC6H4ClFINAdditional chlorine atom

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